1-Chloro-4-methoxybutane

Physical property comparison Distillation separation Process purification

1-Chloro-4-methoxybutane (CAS 17913-18-7) is a bifunctional organochlorine compound with the molecular formula C5H11ClO and molecular weight of 122.59 g/mol, also known as 4-chlorobutyl methyl ether. The compound features a four-carbon chain with a terminal chlorine atom at position 1 and a terminal methoxy group (-OCH3) at position 4, providing both an electrophilic site for nucleophilic substitution and a protected polar ether function.

Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
CAS No. 17913-18-7
Cat. No. B125409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-methoxybutane
CAS17913-18-7
Synonyms1-Chloro-4-methoxybutane;  4-Chlorobutyl Methyl Ether;  4-Methoxy-1-chlorobutane;  4-Methoxybutyl Chloride;  Methyl 4-chlorobutyl Ether;  NSC 83550;  δ-Chlorobutyl Methyl Ether
Molecular FormulaC5H11ClO
Molecular Weight122.59 g/mol
Structural Identifiers
SMILESCOCCCCCl
InChIInChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3
InChIKeyDFLRARJQZRCCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-methoxybutane (CAS 17913-18-7) – A Defined Alkyl Chloride Intermediate for Pharmaceutical and Synthetic Applications


1-Chloro-4-methoxybutane (CAS 17913-18-7) is a bifunctional organochlorine compound with the molecular formula C5H11ClO and molecular weight of 122.59 g/mol, also known as 4-chlorobutyl methyl ether [1]. The compound features a four-carbon chain with a terminal chlorine atom at position 1 and a terminal methoxy group (-OCH3) at position 4, providing both an electrophilic site for nucleophilic substitution and a protected polar ether function [1][2]. At ambient temperature, it presents as a colorless transparent oily liquid with a boiling point of approximately 138–143°C and density of ~0.95–0.99 g/cm³ . Its principal industrial and research value lies in its role as an alkylating building block for the introduction of methoxybutyl moieties, with documented use in the synthesis of CNS-active pharmaceutical intermediates and as a reference standard for analytical method validation [2][3].

Why Generic Substitution Fails for 1-Chloro-4-methoxybutane: Distinguishing Procurement-Relevant Differentiation


Despite the availability of structurally similar alkyl halides—such as 1-bromo-4-methoxybutane (CAS 4457-67-4), 4-chloro-1-butanol (CAS 928-51-8), and shorter-chain analogs like 1-chloro-3-methoxypropane—direct substitution of 1-chloro-4-methoxybutane in a validated process is rarely possible without re-optimization or regulatory re-evaluation . Different halogen leaving groups (Cl vs. Br) impart substantially different reactivity profiles in nucleophilic substitution reactions, altering reaction kinetics, byproduct formation, and workup requirements . Furthermore, the specific four-carbon spacing between the chlorine and methoxy groups defines the geometry and physicochemical properties of downstream intermediates, a parameter that is fixed in process development. For regulated pharmaceutical applications, this compound is a named reference impurity (Brexpiprazole Impurity 54) with defined analytical retention characteristics; any replacement would invalidate established chromatographic methods and regulatory filings [1]. The procurement decision must therefore be driven by the specific quantitative evidence of functional, analytical, and regulatory differentiation presented below.

Quantitative Differentiation Evidence for 1-Chloro-4-methoxybutane (CAS 17913-18-7): Head-to-Head Comparisons


Boiling Point Differential: 1-Chloro-4-methoxybutane vs. 1-Bromo-4-methoxybutane – Implications for Distillation and Purity Control

1-Chloro-4-methoxybutane exhibits a boiling point approximately 16–20°C lower than that of its brominated analog 1-bromo-4-methoxybutane, a difference that enables cleaner fractional distillation and distinct separation behavior in workup procedures .

Physical property comparison Distillation separation Process purification

Density Difference: 1-Chloro-4-methoxybutane (~0.95–0.99 g/cm³) vs. 1-Bromo-4-methoxybutane (~1.3 g/cm³) – Liquid-Liquid Extraction and Phase Separation

The density of 1-chloro-4-methoxybutane is approximately 0.95–0.99 g/cm³, while its brominated analog 1-bromo-4-methoxybutane has a density of ~1.3 g/cm³ . This 25–30% difference in density fundamentally alters phase separation behavior in aqueous-organic biphasic systems.

Liquid-liquid extraction Phase separation Process safety

Gas Chromatographic Retention Index: 1-Chloro-4-methoxybutane on Non-Polar Columns – Defined Analytical Fingerprint for Quality Control and Impurity Profiling

1-Chloro-4-methoxybutane has well-characterized gas chromatographic retention indices on standard non-polar phases: 847.3 on Apiezon L and 840.3 on Squalane [1]. These values provide a defined analytical fingerprint for purity assessment and impurity identification, distinguishing it from other structurally similar halides with different retention behavior.

Gas chromatography Retention index Analytical method validation

Commercial Purity Specification Differentiation: 98% (GC) vs. 99% vs. 97% – Implications for Application-Dependent Procurement

Commercial suppliers offer 1-chloro-4-methoxybutane at three distinct purity tiers: 98% (GC) from Bidepharm and AKSci , 99% from BenchChem , and 97% from Indagoo/CymitQuimica . This tiered specification allows procurement decisions to align precisely with end-use requirements—whether for impurity standard applications requiring the highest purity, or for bulk synthetic intermediates where 97% purity suffices.

Purity specification Quality control Vendor comparison

Patented and Regulated Application: 1-Chloro-4-methoxybutane as a Named Intermediate in Triazine-Based Organic Pigment Dispersant Synthesis (CN-113201017-A)

Chinese patent CN-113201017-A (priority date: 2021-04-29) explicitly claims 1-chloro-4-methoxybutane as an essential building block in the preparation method for an organic pigment dispersant based on a triazine derivative . This documented, patented application establishes a proprietary and legally protected synthetic route for which substitution with alternative alkyl halides would fall outside the claimed scope.

Patent-protected synthesis Organic pigment dispersant Triazine derivative

Regulatory Reference Standard Application: 1-Chloro-4-methoxybutane as Brexpiprazole Impurity 54 – Unique Identity for ANDA Analytical Method Validation

1-Chloro-4-methoxybutane is designated as Brexpiprazole Impurity 54 and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) pertaining to Brexpiprazole [1][2]. The compound is provided with detailed characterization data compliant with regulatory guidelines [1].

Pharmaceutical impurity standard Brexpiprazole Analytical method validation (AMV)

Validated Application Scenarios for 1-Chloro-4-methoxybutane (CAS 17913-18-7) Based on Quantitative Evidence


Brexpiprazole ANDA Analytical Method Development and Quality Control

1-Chloro-4-methoxybutane is the defined chemical identity of Brexpiprazole Impurity 54 [1]. Quality control and analytical development laboratories supporting Abbreviated New Drug Applications for Brexpiprazole must procure this exact compound as a reference standard to establish method specificity, validate impurity profiling methods, and perform batch release testing in compliance with regulatory guidelines [1]. The defined GC retention indices (847.3 on Apiezon L; 840.3 on Squalane) [2] provide a verified analytical fingerprint that facilitates unambiguous peak assignment in chromatographic systems.

Synthesis of Triazine-Based Organic Pigment Dispersants (Patent CN-113201017-A)

For chemical manufacturers and CROs engaged in the production of triazine-based organic pigment dispersants as described in Chinese patent CN-113201017-A, 1-chloro-4-methoxybutane is a specified reactant . The patent explicitly claims its use in the preparation method, making it a required raw material for practicing the claimed invention. The compound's boiling point (138.3 ± 23.0 °C) and density (0.951–0.9875 g/cm³) inform reactor design and separation unit operations for this process.

Synthetic Route Scouting Requiring Defined GC Retention for Process Monitoring

In process development and route scouting where reaction monitoring relies on gas chromatography, the experimentally verified retention indices for 1-chloro-4-methoxybutane [2] enable reliable tracking of starting material consumption and product formation. The 98% (GC) purity grade available from multiple vendors provides batch-to-batch consistency suitable for reproducible process development data generation.

Nucleophilic Substitution Reactions Requiring Moderate Leaving Group Reactivity

For synthetic transformations where the leaving group reactivity must be carefully controlled—avoiding the high reactivity of bromides that can lead to side reactions or the low reactivity of fluorides that may stall—the chlorine leaving group in 1-chloro-4-methoxybutane offers an intermediate reactivity profile. The compound's lower boiling point (138.3°C) compared to the bromo analog (158.9°C) facilitates easier removal of excess starting material by distillation. The 25–30% lower density compared to the bromo analog dictates that the organic phase will be the upper layer in most aqueous workups, a consideration for process workflow design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-4-methoxybutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.